![molecular formula C24H22N2O4 B2894335 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole CAS No. 33714-05-5](/img/structure/B2894335.png)
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole
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Overview
Description
The compound is an indole derivative with methoxyphenyl and nitroethyl groups. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. They are widely distributed in the natural environment and are an important component of many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, two methoxyphenyl groups, and a nitroethyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the nitro group is electron-withdrawing and could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the nitro group could increase the polarity of the compound, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Transformations
- Indole derivatives, including those with a 4-methoxyphenyl group, have been synthesized using various chemical methods, such as Fischer indole synthesis. These compounds have applications in the development of pharmaceuticals and fine chemicals (Karaaslan et al., 2013).
- The synthesis of indoles and their rearrangement to other compounds like imidazopyridines through reactions with triethylamine has been explored. This includes derivatives with 4-methoxyphenyl groups (Khalafy et al., 2002).
Antimicrobial and Antitumor Applications
- Certain indole derivatives, such as those with 4-methoxyphenyl groups, have shown promise as antimicrobial agents. For example, compounds like 3-(4-methoxycarbonyl-2,6-dinitrophenyl)indole have demonstrated antibacterial activity against E. coli and S. aureus (Al-Hiari et al., 2006).
- Indole derivatives are also of interest in cancer research. For instance, substituted 2-phenyl-1H-indoles, related to the queried compound, have shown potential as antitumor agents and as inhibitors of human NK1 receptors (Sundar et al., 2011).
Antioxidant Properties
- Research has demonstrated that indole derivatives with methoxyphenyl groups can exhibit antioxidant properties. This suggests potential applications in the development of antioxidant therapies or supplements (Goh et al., 2015).
Molecular and Crystal Structures
- The molecular and crystal structures of certain indole derivatives have been studied, providing insights into their chemical behavior and potential applications in material science (Selvanayagam et al., 2014).
Additional Applications
- Indole derivatives are also explored for their potential as kinase inhibitors and for their role in cell proliferation inhibition, indicating their relevance in cancer treatment research (Rao et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-18-11-7-16(8-12-18)21(15-26(27)28)23-20-5-3-4-6-22(20)25-24(23)17-9-13-19(30-2)14-10-17/h3-14,21,25H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQODCUAOKDYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
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